2-Ethoxy-5-methylbenzaldehyde

Description

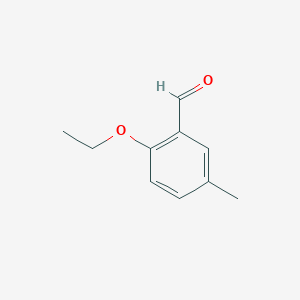

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGOAAROJJWZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Ethoxy-5-methylbenzaldehyde

This technical guide provides an in-depth analysis of 2-Ethoxy-5-methylbenzaldehyde (CAS 116529-99-8), a functionalized aromatic aldehyde serving as a critical intermediate in organic synthesis and medicinal chemistry.

Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a trisubstituted benzene derivative characterized by an aldehyde group at position 1, an ethoxy ether linkage at position 2, and a methyl group at position 5. This specific substitution pattern renders it a valuable "privileged scaffold" for constructing complex heterocycles and pharmaceutical agents.

Core Identity Data

| Parameter | Specification |

| CAS Number | 116529-99-8 |

| IUPAC Name | This compound |

| Synonyms | Benzaldehyde, 2-ethoxy-5-methyl-; 5-Methyl-2-ethoxybenzaldehyde |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| SMILES | CCOc1c(C=O)cc(C)cc1 |

| InChI Key | VWELEPLJZIXGFW-UHFFFAOYSA-N |

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Note |

| Appearance | Pale yellow to colorless liquid | Low-melting solid in high purity |

| Boiling Point | ~252.6°C (at 760 mmHg) | Predicted value |

| Density | 1.062 g/cm³ | Predicted value |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature |

| Flash Point | >110°C | Estimate based on homologs |

Synthetic Pathways & Methodology

The most robust and scalable route to this compound is the Williamson Ether Synthesis utilizing 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde) as the starting material. This approach offers high atom economy and regio-control.

Mechanism of Synthesis

The reaction proceeds via an Sɴ2 mechanism where the phenoxide anion (generated in situ) attacks the electrophilic carbon of the ethylating agent (Ethyl Iodide or Diethyl Sulfate).

Critical Control Point: The choice of solvent and base significantly impacts the reaction rate and the formation of C-alkylated byproducts (though rare with hard electrophiles like ethyl iodide).

Experimental Protocol: O-Ethylation

Reagents:

-

Substrate: 5-Methylsalicylaldehyde (1.0 eq)

-

Alkylating Agent: Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with 5-methylsalicylaldehyde (10 mmol) and anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to bright yellow/orange).

-

Alkylation: Add Ethyl Iodide (12 mmol) dropwise over 10 minutes to control the exotherm.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting phenol (Rf ~0.6) should disappear, and the less polar ether product (Rf ~0.8) should appear.

-

Workup: Quench the reaction by pouring into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Yield: Expected yield is 85-95%. The product is typically sufficiently pure for downstream use; distillation can be used for high-purity applications.

Visualization: Synthetic Workflow

Caption: Figure 1. Williamson Ether Synthesis pathway converting 5-methylsalicylaldehyde to the target ethoxy derivative.

Reactivity Profile & Functionalization

The chemical behavior of this compound is dominated by the electrophilic aldehyde carbonyl and the electron-donating ethoxy group.

Carbonyl Condensations (Knoevenagel & Claisen-Schmidt)

The aldehyde group is highly reactive toward nucleophiles.

-

Chalcone Synthesis: Reaction with acetophenones (e.g., in the presence of NaOH/EtOH) yields chalcones, which are precursors to flavonoids and pyrazolines.

-

Schiff Bases: Condensation with primary amines yields imines (Schiff bases), widely used as ligands in coordination chemistry or reduced to secondary amines.

Oxidation & Reduction[5]

-

Oxidation: Treatment with KMnO₄ or NaClO₂ converts the aldehyde to 2-ethoxy-5-methylbenzoic acid , a potential scaffold for amide coupling.

-

Reduction: NaBH₄ reduction yields 2-ethoxy-5-methylbenzyl alcohol , useful for etherification or halogenation (benzyl halides).

Electrophilic Aromatic Substitution (EAS)

The 5-methyl and 2-ethoxy groups are ortho/para directors.

-

Nitration/Bromination: Substitution will preferentially occur at the 3-position (ortho to the strong ethoxy donor) or the 6-position (ortho to the methyl, para to the ethoxy). Steric hindrance at position 6 (flanked by aldehyde and methyl) often favors position 3.

Visualization: Reactivity Network

Caption: Figure 2. Divergent synthesis map showing key functional transformations of the aldehyde core.

Applications in Drug Discovery

This molecule acts as a "privileged structure" fragment in medicinal chemistry. Its lipophilicity (ethoxy/methyl groups) improves membrane permeability compared to its hydroxy/demethylated analogs.

-

Kinase Inhibitors: The 2-alkoxybenzaldehyde motif is frequently found in the design of kinase inhibitors where the aromatic ring occupies the hydrophobic pocket of the enzyme.

-

Anti-inflammatory Agents: Chalcones derived from this aldehyde have shown potential in inhibiting COX-2 and 5-LOX pathways due to the electronic influence of the 5-methyl group.

-

Agrochemicals: Used as an intermediate in the synthesis of specific pesticides where the ethoxy group provides metabolic stability against rapid hydrolysis.

Handling & Safety (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for substituted benzaldehydes.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

-

ChemicalBook. (2025).[1] this compound Product Description & Properties. Retrieved from

-

Fujifilm Wako Pure Chemical Corp. (2025). This compound Safety Data Sheet. Retrieved from

-

PubChem. (2025). Compound Summary: Benzaldehyde, 2-ethoxy-5-methyl-.[2][3][4][5][6] National Library of Medicine. Retrieved from

-

CymitQuimica. (2025). Catalog Entry: 3-Bromo-2-ethoxy-5-methylbenzaldehyde (Derivative). Retrieved from

Sources

- 1. The Pherobase Synthesis - 2me-benzaldehyde | C8H8O [pherobase.com]

- 2. This compound | 116529-99-8 [chemicalbook.com]

- 3. 116529-99-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. 116529-99-8 CAS Manufactory [m.chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-Bromo-2-ethoxy-5-methylbenzaldehyde | CymitQuimica [cymitquimica.com]

2-Ethoxy-5-methylbenzaldehyde: A Theoretical and Practical Guide for Advanced Synthesis

This technical guide provides an in-depth exploration of the theoretical properties, synthesis, and potential applications of 2-Ethoxy-5-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a comprehensive resource for this versatile, yet sparsely documented, aromatic aldehyde.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1] Their significance lies in the dual reactivity of the aromatic ring and the aldehyde functional group. The aldehyde moiety is a versatile handle for a multitude of transformations including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol and Wittig condensations.[2] The substituents on the aromatic ring, in this case, an ethoxy and a methyl group, profoundly influence the molecule's electronic properties and steric environment, thereby modulating its reactivity and providing specific interaction points for biological targets.[2]

This compound, with its unique substitution pattern, presents an interesting scaffold for medicinal chemistry and materials science. The ethoxy group, an electron-donating moiety, can influence the reactivity of the aldehyde and the aromatic ring, while the methyl group provides a lipophilic handle. This combination makes it a valuable, albeit theoretically explored, building block for novel molecular architectures.

Physicochemical and Spectroscopic Profile (Theoretical)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on established chemical principles and data from analogous compounds.

Physicochemical Properties

The physicochemical properties of a molecule are crucial in determining its behavior in various chemical and biological systems. These properties influence solubility, membrane permeability, and reactivity. The predicted properties for this compound are summarized in the table below.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₀H₁₂O₂ | Based on molecular structure |

| Molecular Weight | 164.20 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Analogy with similar alkoxy benzaldehydes |

| Boiling Point | ~230-240 °C | Extrapolation from related compounds |

| LogP (o/w) | ~2.5-3.0 | Based on contributions from functional groups |

| CAS Number | Not assigned | As of the latest database search |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The predicted spectral data for this compound are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, the methyl group, and the aldehydic proton. The chemical shifts (δ) are predicted to be in the following regions:

-

Aldehyde proton (-CHO): 9.8-10.0 ppm (singlet)

-

Aromatic protons: 6.8-7.5 ppm (multiplets)

-

Ethoxy protons (-OCH₂CH₃): 4.0-4.2 ppm (quartet) and 1.3-1.5 ppm (triplet)

-

Methyl proton (-CH₃): 2.2-2.4 ppm (singlet)

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are:

-

Aldehyde carbon (C=O): 190-195 ppm[3]

-

Aromatic carbons: 110-160 ppm

-

Ethoxy carbons (-OCH₂CH₃): ~64 ppm and ~15 ppm

-

Methyl carbon (-CH₃): ~20 ppm

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for benzaldehydes include the loss of the aldehydic proton (M-1) and the formyl group (M-29).

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from 4-methylphenol (p-cresol):

-

Formylation of 4-methylphenol: Introduction of an aldehyde group onto the aromatic ring.

-

Ethylation of the resulting hydroxybenzaldehyde: Conversion of the hydroxyl group to an ethoxy group.

Diagram: Proposed Synthetic Pathway

Caption: A plausible two-step synthesis of this compound.

Step 1: Formylation of 4-Methylphenol

Two classical methods are suitable for the ortho-formylation of phenols: the Reimer-Tiemann reaction and the Duff reaction.

-

Reimer-Tiemann Reaction: This reaction involves treating the phenol with chloroform in a basic solution.[7][8][9][10][11] The electrophilic dichlorocarbene, generated in situ, attacks the electron-rich phenoxide ring, leading primarily to the ortho-formylated product.

Protocol Outline (Reimer-Tiemann):

-

Dissolve 4-methylphenol in an aqueous solution of a strong base (e.g., NaOH).

-

Add chloroform dropwise to the solution with vigorous stirring at an elevated temperature (e.g., 60-70 °C).

-

After the reaction is complete, acidify the mixture to neutralize the excess base and protonate the phenoxide.

-

Extract the product with an organic solvent and purify by distillation or chromatography.

-

-

Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically in glycerol or acetic acid.[12][13]

Protocol Outline (Duff):

-

Heat a mixture of 4-methylphenol, HMTA, and glycerol or acetic acid.

-

Hydrolyze the resulting intermediate with dilute acid.

-

Isolate the product, 2-hydroxy-5-methylbenzaldehyde, often by steam distillation.

-

Step 2: Ethylation of 2-Hydroxy-5-methylbenzaldehyde

The conversion of the hydroxyl group to an ethoxy group can be achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a weak base and subsequent reaction with an ethylating agent.

Protocol Outline (Williamson Ether Synthesis):

-

Dissolve 2-hydroxy-5-methylbenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

-

Heat the mixture to drive the reaction to completion.

-

After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the crude product, this compound, by vacuum distillation or column chromatography.

Reactivity Profile

The reactivity of this compound is governed by its three key functional components: the aldehyde group, the ethoxy group, and the methyl-substituted aromatic ring.

-

Aldehyde Group: This is the primary site of reactivity. It can undergo:

-

Oxidation: To the corresponding 2-ethoxy-5-methylbenzoic acid using common oxidizing agents. The electron-donating ethoxy and methyl groups may influence the rate of oxidation.[2]

-

Reduction: To 2-ethoxy-5-methylbenzyl alcohol using reducing agents like sodium borohydride.

-

Nucleophilic Addition: Reactions with various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanides) to form secondary alcohols or other addition products.[14]

-

Condensation Reactions: With amines to form Schiff bases (imines), with active methylene compounds in Knoevenagel condensations, and with ylides in Wittig reactions.[1][2]

-

-

Aromatic Ring: The ethoxy and methyl groups are ortho, para-directing activators for electrophilic aromatic substitution. However, the existing substitution pattern limits the available positions for further substitution. The position ortho to the ethoxy group and meta to the methyl group is the most likely site for further electrophilic attack, though steric hindrance from the adjacent ethoxy group may play a role.

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways for this compound.

Applications in Research and Drug Development

While direct applications of this compound are not yet documented, its structural motifs are present in molecules with significant biological activity. Alkoxybenzaldehydes are valuable scaffolds in medicinal chemistry.[15]

-

Precursor for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic properties. The formation of Schiff bases from substituted benzaldehydes is a common strategy in the development of novel antimicrobial and anticancer agents.[16]

-

Molecular Probes: The specific substitution pattern could be exploited in the design of molecular probes to study biological systems. For instance, derivatives could be synthesized to investigate the binding pockets of enzymes or receptors where specific hydrophobic and hydrogen-bonding interactions are important.

-

Fragment-Based Drug Discovery: In the context of fragment-based drug discovery, this compound represents a unique fragment that can be used to explore chemical space and identify starting points for the development of potent and selective inhibitors of various biological targets.

Safety and Handling

As a substituted benzaldehyde, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is predicted to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a theoretically promising, yet underexplored, chemical entity. This guide provides a comprehensive overview of its predicted properties, a plausible and detailed synthetic route based on established chemical reactions, and an analysis of its potential reactivity and applications. By furnishing this foundational knowledge, we aim to empower researchers to synthesize and investigate this compound, potentially unlocking new avenues in medicinal chemistry and materials science. The strategic combination of its functional groups makes it a compelling target for further study and a valuable addition to the synthetic chemist's toolbox.

References

- Google Patents. (1975). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.

-

UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved February 2, 2026, from [Link]

-

J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved February 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Dimethoxybenzaldehyde in Organic Synthesis Research. Retrieved February 2, 2026, from [Link]

-

Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]

-

Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049-4053*. [Link]

-

Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved February 2, 2026, from [Link]

-

Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049-4053*. [Link]

-

Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

-

RepHip UNR. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025, August 7). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved February 2, 2026, from [Link]

-

OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved February 2, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved February 2, 2026, from [Link]

-

L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved February 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved February 2, 2026, from [Link]

-

designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved February 2, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). Retrieved February 2, 2026, from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved February 2, 2026, from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved February 2, 2026, from [Link]

- Google Patents. (1974). US3833660A - Process for making aromatic aldehydes.

-

PubChem. (n.d.). 5-Ethoxy-2-hydroxybenzaldehyde. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (2022, June 14). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

-

SYNTHESIS. (n.d.). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Retrieved February 2, 2026, from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved February 2, 2026, from [Link]

-

Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved February 2, 2026, from [Link]

-

Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 2, 2026, from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Khan Academy [khanacademy.org]

- 12. scholarworks.uni.edu [scholarworks.uni.edu]

- 13. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Synthesis of "2-Ethoxy-5-methylbenzaldehyde" from 2-hydroxy-5-methylbenzaldehyde

Technical Guide for Process Development & Medicinal Chemistry

Executive Summary

This technical guide details the synthetic pathway for 2-ethoxy-5-methylbenzaldehyde (Target), a critical intermediate in the synthesis of pharmaceutical pharmacophores and agrochemical actives. The transformation utilizes 2-hydroxy-5-methylbenzaldehyde (5-methylsalicylaldehyde) as the starting material via a Williamson ether synthesis.

Unlike generic organic chemistry texts, this guide focuses on process reliability , impurity control , and scalability . The protocols herein prioritize the use of Potassium Carbonate (

Strategic Analysis

Retrosynthetic Disconnection

The target molecule is disconnected at the ethoxy ether linkage. The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on an electrophilic ethyl source.

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Deprotonation: The mild base (

) deprotonates the phenolic hydroxyl group. Note that the acidity of this phenol is enhanced by the ortho-formyl group (via inductive effects), but the resulting phenoxide is also stabilized by resonance. -

Nucleophilic Attack: The 5-methyl-2-formylphenoxide attacks the

-carbon of the ethylating agent (Ethyl Iodide or Diethyl Sulfate), displacing the leaving group.

Critical Consideration: The aldehyde moiety is susceptible to nucleophilic attack or base-catalyzed condensation. Therefore, anhydrous conditions and mild bases are strictly required to preserve the carbonyl functionality.

Figure 1: Mechanistic pathway for the O-alkylation of 5-methylsalicylaldehyde.

Experimental Protocols

Method A: High-Purity Lab Scale (Recommended)

Rationale: This method uses N,N-Dimethylformamide (DMF) as the solvent. DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, significantly reducing reaction time and increasing yield.

Reagents:

-

2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

-

Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide, but requires longer reaction time]

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

DMF (5 mL per gram of substrate)

Protocol:

-

Setup: Charge a round-bottom flask with 2-hydroxy-5-methylbenzaldehyde and anhydrous DMF. Stir until dissolved.

-

Activation: Add anhydrous

. Stir the suspension at room temperature for 15 minutes to initiate deprotonation (color change to bright yellow/orange is typical for phenoxides). -

Alkylation: Add Ethyl Iodide dropwise via syringe to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (lower

, stains with -

Workup (The "Self-Validating" Step):

-

Pour reaction mixture into ice-cold water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Critical Wash: Wash the combined organic layer with 5% NaOH (aq) .

-

Why? This removes any unreacted starting phenol. The product is neutral and stays in the organic layer; the starting material becomes a water-soluble salt.

-

-

Wash with Brine, dry over

, and concentrate in vacuo.

-

Method B: Scale-Up / Green Chemistry (Alternative)

Rationale: For larger batches (>100g), DMF removal is energy-intensive. Acetone is used as a lower-boiling alternative, though reaction times are longer.

Reagents:

-

2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

-

Diethyl Sulfate (1.1 eq) [Cheaper for scale, but highly toxic]

-

Potassium Carbonate (2.0 eq)

-

Acetone (Reagent Grade)

Protocol:

-

Combine substrate,

, and Acetone. -

Add Diethyl Sulfate slowly.

-

Heat to Reflux (approx. 56°C) for 12–18 hours.

-

Filter off inorganic salts (

, excess -

Concentrate the filtrate. Dissolve residue in Ether/DCM and perform the NaOH wash described in Method A.

Process Data & Troubleshooting

Comparative Parameters

| Parameter | Method A (DMF/EtI) | Method B (Acetone/Et2SO4) |

| Reaction Time | 4–6 Hours | 12–18 Hours |

| Temperature | 60°C | Reflux (~56°C) |

| Typical Yield | 90–95% | 80–85% |

| Purification | Minimal (Extraction sufficient) | Recrystallization often needed |

| Safety Profile | Moderate (EtI is toxic) | High Risk (Diethyl sulfate is a carcinogen) |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Problem: "Oiling Out" of Product.

-

Problem: Cannizzaro Reaction (Aldehyde disproportionation).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Safety & Handling

-

Ethyl Iodide: Highly toxic and volatile. Alkylating agent. Handle only in a fume hood.

-

Diethyl Sulfate: Potent carcinogen. Use Method A (EtI) for initial R&D to avoid handling this reagent unless necessary for cost scaling.

-

Waste Disposal: Aqueous waste from the workup contains iodides/sulfates and basic phenol residues. Segregate as halogenated organic waste.

References

-

Imai, S., & Sano, K. (1975).[2] Process for preparing 2-alkoxy-5-methoxybenzaldehyde. U.S. Patent No.[2][5][7] 3,867,458.[7] Washington, DC: U.S. Patent and Trademark Office.

- Context: Establishes the foundational protocol for alkylating 5-substituted salicylaldehydes using dialkyl sulfates and potassium carbon

-

Tokyo Chemical Industry (TCI). (n.d.). 5-Methylsalicylaldehyde Product Specifications. TCI Chemicals.

- Context: Provides physical property data (MP: 56°C)

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

BenchChem. (2025).[1] Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

- Context: Validates the reactivity of the 5-methyl-2-hydroxybenzaldehyde scaffold in electrophilic aromatic substitutions and modific

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. WO2016103058A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Monograph: 2-Ethoxy-5-methylbenzaldehyde

CAS Registry Number: 55968-07-5 Chemical Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol IUPAC Name: 2-Ethoxy-5-methylbenzaldehyde

Executive Summary

This compound is a specialized aromatic aldehyde intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally, it consists of a benzene core substituted with a formyl group at position 1, an ethoxy group at position 2, and a methyl group at position 5. This specific substitution pattern renders it a critical building block for "benzo-aliphatic ring substituted alkylamine compounds," often explored in medicinal chemistry for their affinity towards G-protein coupled receptors (GPCRs) and kinase inhibition.

This guide serves as a technical manual for researchers, detailing the compound's physicochemical profile, validated synthetic routes, and downstream synthetic utility.

Physicochemical Profile & Identification

The compound exhibits properties characteristic of lipophilic benzaldehyde derivatives. The ortho-ethoxy group provides steric protection and influences the electronic properties of the aldehyde, making it distinct from its methoxy or hydroxy analogs.

Table 1: Chemical Identity & Predicted Properties

| Property | Data / Value | Note |

| Appearance | Pale yellow to colorless liquid or low-melting solid | Analog-based prediction |

| Boiling Point | ~245–250 °C (at 760 mmHg) | Predicted based on homologs |

| LogP | ~2.8 – 3.1 | Lipophilic character |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Typical for ethoxy-benzaldehydes |

| SMILES | CCOC1=C(C=O)C=C(C)C=C1 | Canonical structure |

| Key IR Signals | 1680–1700 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (Ar-O-C stretch) | Diagnostic bands |

Synthetic Routes & Process Chemistry

The most robust and industrially scalable synthesis involves the O-alkylation of 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde). This route is preferred over direct formylation of 4-ethoxytoluene due to higher regioselectivity and milder conditions.

Validated Protocol: Williamson Ether Synthesis

This protocol utilizes potassium carbonate as a base to deprotonate the phenol, followed by nucleophilic attack on ethyl iodide (or diethyl sulfate).

Reagents:

-

Precursor: 2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

-

Alkylating Agent: Iodoethane (1.2 eq) or Diethyl Sulfate[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Activation: Charge a reaction vessel with 2-hydroxy-5-methylbenzaldehyde and anhydrous DMF. Add K₂CO₃ in a single portion. Stir at ambient temperature for 30 minutes to form the phenoxide anion. Note: The solution will typically turn bright yellow/orange.

-

Alkylation: Add Iodoethane dropwise to control the exotherm.

-

Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 8:1) or HPLC. Conversion is usually complete within 4–6 hours.

-

Workup: Quench the reaction by pouring onto crushed ice/water. The product will either precipitate (if solid) or separate as an oil.

-

Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography if high purity (>99%) is required.

Synthetic Workflow Diagram

Figure 1: Williamson ether synthesis pathway for the production of this compound.

Reactivity & Synthetic Utility[1]

This compound serves as a versatile "electrophilic hub." The aldehyde moiety is the primary reactive center, while the ethoxy group acts as a directing group for crystal packing and solubility modulation in downstream pharmacophores.

Key Transformations

-

Reductive Amination: Reaction with primary amines (R-NH₂) followed by reduction (NaBH₄ or STAB) yields secondary benzylamines. This is the primary route for generating the "benzo-aliphatic ring substituted alkylamine" class of therapeutics.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid) yields cinnamic acid derivatives, useful in designing antioxidants and UV absorbers.

-

Oxidation: Conversion to 2-ethoxy-5-methylbenzoic acid using KMnO₄ or Pinnick oxidation conditions.

Reaction Landscape Diagram

Figure 2: Divergent synthesis map showing primary downstream applications of the aldehyde core.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, safety protocols should be extrapolated from 2-ethoxybenzaldehyde and benzaldehyde derivatives.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Always handle in a fume hood. The aldehyde can oxidize to the corresponding acid upon prolonged exposure to air; store under nitrogen or argon.

-

First Aid:

-

Skin Contact: Wash immediately with soap and water. Lipophilic aldehydes can penetrate the dermis.

-

Eye Contact: Rinse thoroughly for 15 minutes.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent autoxidation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733390, this compound. PubChem. Available at: [Link][1]

- Google Patents.Benzo-aliphatic ring substituted alkylamine compounds and uses thereof. Patent CN107531613B.

Sources

"2-Ethoxy-5-methylbenzaldehyde" potential research applications

CAS Number: 116529-99-8 Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol

Executive Summary

2-Ethoxy-5-methylbenzaldehyde is a specialized aromatic aldehyde serving as a critical intermediate in organic synthesis and medicinal chemistry. Structurally derived from 5-methylsalicylaldehyde, this compound features an ethoxy ether functionality at the ortho position and a methyl group at the meta position relative to the aldehyde.

Its primary utility lies in its dual reactivity: the aldehyde moiety acts as a potent electrophile for condensation reactions (Knoevenagel, Claisen-Schmidt, Schiff base formation), while the ethoxy group modulates lipophilicity and electronic density, distinguishing it from its methoxy analog. It is a key building block for bioactive chalcones , Schiff base ligands for catalysis , and benzofuran-based pharmaceuticals .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 116529-99-8 |

| Appearance | Pale yellow liquid to low-melting solid |

| Boiling Point | ~250–255 °C (Predicted @ 760 mmHg) |

| LogP | ~2.5 (Predicted) |

| Solubility | Soluble in DCM, EtOAc, Ethanol, DMSO; Insoluble in water |

| Storage | Inert atmosphere (N₂/Ar), 2–8 °C |

Synthetic Pathways (Upstream)

The industrial and laboratory-scale synthesis of this compound is achieved via the Williamson Ether Synthesis , essentially alkylating the phenolic oxygen of 5-methylsalicylaldehyde.

Core Synthesis Protocol

Precursor: 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). Reagent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr). Base: Potassium Carbonate (K₂CO₃).

Mechanism & Rationale

The reaction proceeds via an Sₙ2 mechanism . The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group.

-

Why K₂CO₃? A mild base is preferred over NaH to prevent side reactions (e.g., Cannizzaro) at the aldehyde center.

-

Why DMF/Acetone? Polar aprotic solvents stabilize the transition state and enhance the nucleophilicity of the phenoxide.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis via Williamson Etherification.

Downstream Applications & Research Utility

A. Schiff Base Ligands (Catalysis & Materials)

The aldehyde group readily condenses with primary amines to form imines (Schiff bases) .[1][2]

-

Application: These ligands coordinate with transition metals (Cu, Ni, Zn).[3][1] Unlike salicylaldehyde ligands, the ethoxy group prevents direct O-metal coordination, forcing coordination through the nitrogen or requiring auxiliary donors. This is crucial for tuning the geometry of catalysts used in polymerization .

-

Research Insight: The 5-methyl group adds steric bulk that can enhance the hydrolytic stability of the resulting imine.

B. Bioactive Chalcones (Drug Discovery)

Through Claisen-Schmidt condensation with acetophenones or acetone, the compound yields chalcones.

-

Therapeutic Potential: Chalcones derived from alkoxy-benzaldehydes exhibit potent anti-inflammatory and anti-cancer activity by inhibiting the NF-κB signaling pathway. The ethoxy tail improves membrane permeability compared to the methoxy analog.

C. Heterocycle Synthesis (Benzofurans)

This molecule is a precursor for substituted benzofurans , a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone analogs).

-

Route: Reaction with alpha-halo ketones followed by cyclization.[4]

Visualization: Reaction Network

Figure 2: Primary divergent synthetic pathways for drug discovery and materials science.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is adapted for high-yield laboratory synthesis.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

2-Hydroxy-5-methylbenzaldehyde: 13.6 g (100 mmol)

-

Ethyl Iodide: 17.1 g (110 mmol)

-

Potassium Carbonate (anhydrous): 27.6 g (200 mmol)

-

DMF (Dimethylformamide): 100 mL

-

-

Procedure:

-

Dissolve the aldehyde in DMF.

-

Add K₂CO₃ and stir at room temperature for 15 minutes (color change to yellow/orange indicates phenoxide formation).

-

Add Ethyl Iodide dropwise.

-

Heat the mixture to 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

-

Workup:

-

Pour the reaction mixture into 500 mL ice-cold water.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5).

Protocol B: Synthesis of a Schiff Base Derivative

Target: (E)-1-(2-ethoxy-5-methylphenyl)-N-phenylmethanimine

-

Reagents: this compound (10 mmol) + Aniline (10 mmol).

-

Solvent: Ethanol (20 mL) + 2 drops of Glacial Acetic Acid (catalyst).

-

Procedure: Reflux for 3 hours. The product often precipitates upon cooling.

-

Yield: Recrystallize from ethanol to obtain yellow crystals.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Avoid dust/aerosol formation.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

-

ChemicalBook. (n.d.). This compound Product Description & CAS 116529-99-8.[5][6][7][8] Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Hydroxy-5-methylbenzaldehyde (Precursor) Safety Data Sheet. Retrieved from

-

ResearchGate. (2014). Schiff base formation using 2-hydroxy-5-nitrobenzaldehyde (Analogous Protocol). Retrieved from

-

BenchChem. (2025).[9] Synthesis of substituted benzaldehydes: Methodological Overview. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2-Ethoxy-5-methoxybenzaldehyde (Homolog Reference). Retrieved from

Sources

- 1. Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study | Scientific Research Journal of Multidisciplinary [iarconsortium.org]

- 2. kspublisher.com [kspublisher.com]

- 3. ijsra.net [ijsra.net]

- 4. youtube.com [youtube.com]

- 5. This compound | 116529-99-8 [chemicalbook.com]

- 6. 116529-99-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | 116529-99-8 [sigmaaldrich.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"2-Ethoxy-5-methylbenzaldehyde" as a chemical intermediate

CAS Registry Number: 116529-99-8 Chemical Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [1][2][3]

Executive Summary

2-Ethoxy-5-methylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of bioactive heterocycles and coordination complexes.[2] Distinguished by its ortho-ethoxy and meta-methyl substitution pattern (relative to the aldehyde), it serves as a critical electrophile in the construction of Schiff bases, particularly those derived from amino-quinolines and other nitrogenous scaffolds.[2]

Its structural utility lies in the steric and electronic modulation provided by the ethoxy group.[2] Unlike the more common methoxy analogs, the ethoxy group introduces increased lipophilicity and slight steric bulk, influencing the solubility and binding affinity of downstream pharmaceutical candidates.[2] This guide details its synthesis, reactivity profile, and application in drug discovery workflows.[2]

Chemical Identity & Physical Profile[3][4]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 6-Ethoxy-m-tolualdehyde; 5-Methyl-2-ethoxybenzaldehyde |

| CAS Number | 116529-99-8 |

| Appearance | Pale yellow liquid to low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Ethanol; Insoluble in Water |

| Stability | Air-sensitive (oxidizes to carboxylic acid); Store under inert gas (Ar/N₂) |

Synthesis Pathway: The Williamson Ether Protocol

While this compound is commercially available, in-house synthesis is often required to ensure freshness or to introduce isotopically labeled ethyl groups.[2] The most robust route involves the O-alkylation of 5-methylsalicylaldehyde .[2]

Reaction Logic

The phenolic hydroxyl group at the ortho position of 5-methylsalicylaldehyde is deprotonated to form a phenoxide anion.[2] This nucleophile attacks the ethyl halide (electrophile) via an Sₙ2 mechanism.[2] The aldehyde group remains intact but requires protection from strong bases or reducing agents; thus, mild carbonate bases are preferred over hydroxides.[2]

Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

-

Precursor: 2-Hydroxy-5-methylbenzaldehyde (5-Methylsalicylaldehyde) [CAS: 613-84-3]: 1.36 g (10 mmol)[2]

-

Alkylating Agent: Ethyl Iodide (EtI): 1.71 g (11 mmol) [Note: Excess ensures completion]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous: 2.76 g (20 mmol)

-

Solvent: DMF (Dimethylformamide), dry: 15 mL

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solvation: Dissolve 2-Hydroxy-5-methylbenzaldehyde in dry DMF.

-

Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. The solution typically turns bright yellow (phenoxide formation).[2]

-

Alkylation: Add Ethyl Iodide dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] The starting material (lower R_f, stains with FeCl₃) should disappear.[2]

-

Workup: Cool to room temperature. Pour into ice-cold water (100 mL) to precipitate the product or induce phase separation.

-

Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF.[2]

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Figure 1: Synthetic route via Williamson Ether Synthesis. The phenolic oxygen acts as the nucleophile attacking the ethyl iodide.

Reactivity & Functionalization

The chemical behavior of this compound is dominated by the carbonyl functionality, modulated by the electron-donating ethoxy group.[2]

A. Schiff Base Formation (Imine Condensation)

This is the primary application in medicinal chemistry.[2] The aldehyde condenses with primary amines to form azomethines (Schiff bases).[2]

-

Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[2]

-

Significance: Used to link the 2-ethoxy-5-methylphenyl moiety to pharmacophores like amino-quinolines or hydrazides .[2] The resulting ligands are often investigated for antimicrobial activity and metal coordination (Cu, Co, Ni, Zn complexes).

B. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate).[2]

-

Product: Cinnamic acid derivatives.[2]

-

Utility: Precursors for coumarins or lipophilic antioxidants.[2]

C. Oxidation

-

Product: 2-Ethoxy-5-methylbenzoic acid.[2]

-

Reagent: KMnO₄ or NaClO₂ (Pinnick oxidation).[2]

-

Utility: The acid form is a scaffold for amide coupling reactions in peptidomimetics.[2]

Figure 2: Divergent reactivity profile. The aldehyde group serves as the "anchor" for attaching the lipophilic ethoxy-tolyl moiety to larger scaffolds.[2]

Applications in Drug Discovery

The "2-ethoxy-5-methyl" motif is not merely a passive structural element; it confers specific pharmacological properties:

-

Lipophilicity Tuning: The ethoxy group (vs. methoxy) increases logP, enhancing membrane permeability for CNS-targeted drugs.[2]

-

Steric Shielding: The ethyl group provides steric bulk at the ortho position, which can protect the adjacent imine/amide bond from metabolic hydrolysis in vivo.[2]

-

Bioactive Ligands: Research indicates this intermediate is used to synthesize Quinoline Schiff Bases .[2] These compounds act as multidentate ligands for transition metals (Cu²⁺, Zn²⁺), creating complexes with potent DNA-binding or enzyme-inhibitory properties (e.g., against S. aureus or cancer cell lines).[2]

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.[2]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

-

Chemical Identity & Properties

-

Synthesis & Applications (Schiff Bases)

-

Patent Literature (Pharmaceutical Compositions)

- Commercial Availability & Specifications

Sources

Methodological & Application

Application Note: Structural Elucidation of 2-Ethoxy-5-methylbenzaldehyde using 1H NMR Spectroscopy

Abstract

This application note provides a detailed guide to the principles and practical application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural characterization of 2-Ethoxy-5-methylbenzaldehyde. We will explore the theoretical basis for predicting the ¹H NMR spectrum of this substituted aromatic aldehyde, including the influence of electron-donating and electron-withdrawing groups on the chemical shifts and coupling patterns of the aromatic protons. A comprehensive, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum is presented, designed to ensure spectral accuracy and reproducibility for researchers in organic synthesis, quality control, and drug development.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Unambiguous structural confirmation is a critical step in the synthesis and quality control of such molecules. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of its hydrogen nuclei (protons).[1] The chemical environment of each proton influences its resonance frequency, resulting in a unique spectral fingerprint.[2][3]

This guide will first delve into a predictive analysis of the ¹H NMR spectrum of this compound, leveraging established principles of substituent effects on aromatic systems. Subsequently, a robust experimental protocol for acquiring a publication-quality spectrum is provided.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The substituents on the benzene ring—an aldehyde group, an ethoxy group, and a methyl group—each exert distinct electronic effects that influence the chemical shifts of the aromatic and aliphatic protons.

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. This proton is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.[2][4] It appears as a singlet because it has no adjacent protons to couple with.[1]

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit distinct chemical shifts and coupling patterns due to their positions relative to the substituents. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[5] The ethoxy group at C2 is an electron-donating group, which tends to shield ortho and para protons, shifting them upfield. Conversely, the aldehyde group at C1 is a strong electron-withdrawing group, deshielding the ortho and para protons and shifting them downfield. The methyl group at C5 is a weakly electron-donating group. The interplay of these effects will determine the final chemical shifts.

-

Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will give rise to two signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This classic "ethyl quartet-triplet" pattern is due to spin-spin coupling between the adjacent methylene and methyl groups. The methylene protons are deshielded by the adjacent oxygen atom and are expected to appear as a quartet around δ 3.5-4.5 ppm. The methyl protons will appear further upfield as a triplet, typically around δ 1.2-1.5 ppm.

-

Methyl Group Proton (-CH₃): The methyl group attached to the aromatic ring is in a relatively shielded environment and is expected to appear as a singlet in the range of δ 2.0-2.5 ppm.[5]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-aldehyde | 9.8 - 10.2 | Singlet (s) | 1H | N/A |

| H-6 | 7.6 - 7.8 | Doublet (d) | 1H | ~2 Hz (meta coupling) |

| H-4 | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | ~8 Hz (ortho), ~2 Hz (meta) |

| H-3 | 6.9 - 7.1 | Doublet (d) | 1H | ~8 Hz (ortho coupling) |

| -OCH₂CH₃ | 4.0 - 4.2 | Quartet (q) | 2H | ~7 Hz |

| Ar-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | N/A |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | ~7 Hz |

Visualizing the Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the protons labeled for clear correlation with the predicted NMR data.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound using a standard NMR spectrometer.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid interfering signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

Spectrometer Setup and Data Acquisition

The following workflow provides a logical sequence for setting up the NMR experiment.

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

-

Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Homogenize the magnetic field across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

-

Tuning and Matching: Tune the probe to the resonance frequency of ¹H and match the impedance to maximize signal transmission.[7]

-

Setting Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time (AT): A typical acquisition time for ¹H NMR is 1-5 seconds.[8] A longer acquisition time can improve resolution. We recommend an acquisition time of 4 seconds.[9]

-

Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds to allow the protons to return to their equilibrium state between pulses, ensuring accurate integration.

-

Pulse Angle: Use a 45° pulse angle as a good compromise between signal intensity and quantitative accuracy for routine spectra.[9]

-

Number of Scans (NS): Acquire 8 to 16 scans to improve the signal-to-noise ratio.

-

-

Acquisition: Start the acquisition using the appropriate command (e.g., 'zg' on Bruker instruments).

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Peak Picking: Identify the exact chemical shift of each peak.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By understanding the influence of various functional groups on the proton chemical shifts and coupling patterns, a detailed prediction of the spectrum can be made. Following a systematic and well-defined experimental protocol is paramount to obtaining a high-quality, interpretable spectrum. The information presented in this application note serves as a comprehensive guide for researchers to confidently characterize this and similar substituted aromatic compounds, ensuring the integrity and quality of their scientific work.

References

-

Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Yale University Department of Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Practical Aspects of Quantitative NMR Experiments. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]

-

Organic Chemistry Data. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

- Yamato, T., et al. (1998). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 36(5), 374-378.

- Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

-

University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

- Sahu, S., et al. (2022). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by a Heterogeneous Iron-Based Catalyst.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Green Chemistry, 18(12), 3531-3539.

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

Sources

- 1. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. asdlib.org [asdlib.org]

- 9. books.rsc.org [books.rsc.org]

Mass Spectrometric Characterization of 2-Ethoxy-5-methylbenzaldehyde

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Ethoxy-5-methylbenzaldehyde (C₁₀H₁₂O₂). As a substituted aromatic aldehyde, this compound holds potential as a building block in the synthesis of fine chemicals, pharmaceuticals, and fragrance components. Accurate characterization is paramount for its application in research and development. This document outlines detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation via fragmentation analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for unambiguous molecular weight confirmation. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust analytical strategy.

Introduction and Physicochemical Profile

This compound is an aromatic aldehyde characterized by an ethoxy and a methyl substituent on the benzene ring. Its volatility and functional groups make it amenable to analysis by standard mass spectrometric techniques. Understanding its ionization and fragmentation behavior is critical for its identification in complex matrices or as part of a quality control workflow.

The choice of a mass spectrometry technique is dictated by the analyte's properties and the analytical goal.[1] For volatile and thermally stable compounds like substituted benzaldehydes, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is a powerful tool for separation and structural identification through reproducible fragmentation patterns.[2][3] Conversely, Liquid Chromatography (LC) coupled with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is ideal for confirming the molecular weight with minimal fragmentation.[4][5] This guide will detail protocols for both approaches to provide a complementary and comprehensive analytical solution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₁₀H₁₂O₂ |

| Average Molecular Weight | 164.20 g/mol |

| Monoisotopic (Exact) Mass | 164.08373 Da |

| Predicted Boiling Point | ~230-250 °C |

| Key Functional Groups | Aldehyde, Ether (Ethoxy), Aromatic Ring |

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Principle and Rationale

GC-EI-MS is the cornerstone technique for identifying volatile organic compounds. The gas chromatograph separates the analyte from the sample matrix, and upon entry into the mass spectrometer, high-energy electrons (typically 70 eV) bombard the molecule.[2] This "hard" ionization technique imparts significant energy, causing the molecule to ionize and fragment in a predictable and reproducible manner.[6][7] The resulting mass spectrum serves as a chemical "fingerprint," allowing for structural elucidation by interpreting the fragmentation patterns. The fragmentation of this compound is predicted to follow pathways characteristic of aromatic aldehydes and ethers.[8][9][10]

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion ([M]•⁺) at a mass-to-charge ratio (m/z) of 164. Subsequent fragmentation events are predicted based on the established behavior of related structures.

-

Loss of a Hydrogen Radical (•H): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion at m/z 163 ([M-1]⁺).[8][10]

-

Loss of an Ethyl Radical (•C₂H₅): Alpha-cleavage at the ether oxygen can lead to the loss of the ethyl group, resulting in a fragment at m/z 135.

-

Loss of Ethylene (C₂H₄): A McLafferty-type rearrangement can occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the neutral loss of ethylene. This produces a radical cation of 2-hydroxy-5-methylbenzaldehyde at m/z 136.

-

Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of the formyl radical, yielding a fragment at m/z 135.[6][8]

-

Formation of the Tropylium Ion: Further fragmentation of the substituted phenyl ring can lead to characteristic aromatic fragments, though these are often less intense than fragments originating from the functional groups.

Sources

- 1. as.uky.edu [as.uky.edu]

- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

Application Note: Advanced Purification of 2-Ethoxy-5-methylbenzaldehyde

Executive Summary

In medicinal chemistry, 2-Ethoxy-5-methylbenzaldehyde serves as a critical pharmacophore building block, particularly in the synthesis of Schiff bases and stilbene derivatives for antidiabetic and anti-inflammatory therapeutics.[1] However, its synthesis—typically via the O-alkylation of 5-methylsalicylaldehyde—often yields a crude product contaminated with unreacted phenolic precursors and oxidation byproducts (benzoic acids).[1]

This guide provides a chemically rigorous, self-validating purification strategy. While vacuum distillation is suitable for bulk crude cleanup, chemo-selective bisulfite adduct formation is the gold standard for isolating high-purity aldehyde (>99%) required for sensitive SAR (Structure-Activity Relationship) studies.[1]

Chemical Profile & Impurity Analysis[1][2]

Before initiating purification, the operator must understand the physicochemical landscape of the target and its contaminants.[1]

Table 1: Target Molecule Profile

| Property | Data | Operational Note |

| CAS | 60616-62-4 (Generic Ref) | Verify specific isomer CAS with vendor.[1] |

| Structure | This compound | Ortho-ethoxy, Meta-methyl (relative to CHO).[1] |

| Physical State | Low-melting solid / Oil | MP: ~56–63°C. Often supercools to a viscous oil.[1] |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, EtOH.[1] Insoluble in water.[1][2] |

| Stability | Air-Sensitive | Oxidizes to 2-ethoxy-5-methylbenzoic acid upon prolonged air exposure.[1] |

Table 2: Common Impurity Profile

| Impurity Type | Source | Removal Strategy |

| 2-Hydroxy-5-methylbenzaldehyde | Unreacted Starting Material | Critical: Phenolic OH is acidic.[1] Remove via basic wash or bisulfite selectivity. |

| 2-Ethoxy-5-methylbenzoic acid | Oxidation Byproduct | Soluble in aqueous NaHCO₃ (deprotonation).[1] |

| Ethyl Halides | Alkylation Reagent | Volatile; removed via rotary evaporation/vacuum.[1] |

Protocol A: Chemo-Selective Bisulfite Purification (High Purity)

Best For: Removing non-aldehyde impurities (phenols, esters, isomers) to achieve >99% purity.[1]

Mechanism of Action

Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate adduct.[1] Impurities (ethers, phenols) do not form this adduct and remain in the organic phase.[1] The adduct is then hydrolyzed to regenerate the pure aldehyde.[1]

Reagents

-

Saturated Sodium Bisulfite solution (freshly prepared).[1][3]

-

Ethanol (95%).[1]

-

Dichloromethane (DCM) or Diethyl Ether.[1]

-

Sodium Bicarbonate (NaHCO₃) or 10% NaOH.[1]

-

Magnesium Sulfate (MgSO₄).[1]

Step-by-Step Protocol

Phase 1: Adduct Formation

-

Dissolution: Dissolve 10.0 g of crude This compound in 30 mL of Ethanol.

-

Addition: Add 40 mL of saturated aqueous NaHSO₃ solution.

-

Agitation: Stir vigorously for 30–60 minutes.

-

Observation: A voluminous white precipitate (the bisulfite adduct) should form.[1] If no solid forms, cool the mixture in an ice bath.

-

Phase 2: Impurity Wash[1]

-

Filtration: Filter the white solid using a Buchner funnel.

-

Wash: Wash the filter cake with 30 mL of diethyl ether or DCM.

Phase 3: Regeneration

-

Suspension: Transfer the solid filter cake to a separatory funnel containing 50 mL water and 50 mL DCM.

-

Hydrolysis: Slowly add 10% NaHCO₃ or 10% NaOH until the pH is >10. Shake vigorously.

-

Safety: Evolution of SO₂ gas is possible if acid is used; base is preferred for safety and kinetics.[1]

-

-

Extraction: The solid will dissolve as the aldehyde regenerates and partitions into the DCM layer.[1]

-

Isolation: Separate the organic layer.[1] Dry over MgSO₄, filter, and concentrate in vacuo.

Visualization: Bisulfite Workflow

Caption: Flowchart demonstrating the selective isolation of the aldehyde functionality via bisulfite trapping.

Protocol B: Crystallization (Polishing)

Best For: Final polishing of solid samples (MP ~60°C).[1]

-

Solvent System: Hexane:Ethyl Acetate (9:[1]1) or pure Ethanol (if high recovery loss is acceptable).[1]

-

Dissolution: Dissolve the semi-solid crude in the minimum amount of hot solvent (~50°C).

-

Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Seeding: If the product "oils out" (forms a liquid layer instead of crystals), scratch the glass or add a seed crystal of pure material.[1]

-

Collection: Filter cold.

Protocol C: Vacuum Distillation (Bulk Scale)

Best For: Large scale (>50g) where bisulfite volume is prohibitive.[1]

-

Vacuum Requirement: High vacuum (< 1 mmHg) is essential to keep the boiling point below 150°C and prevent decomposition.[1]

-

Apparatus: Short-path distillation head.

-

Condenser: Critical: Use a warm water condenser (40–50°C).[1]

-

Reasoning: Since the MP is ~60°C, using cold water will cause the product to crystallize inside the condenser, blocking the path and creating a pressure hazard.[1]

-

Analytical Validation (QC)

Ensure the purification meets the "Self-Validating" criteria using these checkpoints:

-

IR Spectroscopy:

-

¹H-NMR (CDCl₃):

-

TLC (Thin Layer Chromatography):

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification mechanisms).

-

Furniss, B. S., et al. (1989).[1] Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry.

-

PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information.[1] [Link] (Note: Link directs to Methoxy analog structural data as proxy for physical property estimation).[1]

-

Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Vilsmeier-Haack and Reimer-Tiemann formylation context).

Sources

The Synthetic Utility of 2-Ethoxy-5-methylbenzaldehyde: A Guide for Organic Synthesis

Abstract

2-Ethoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the ortho-ethoxy and para-methyl substituents, make it a valuable precursor for the synthesis of a diverse range of organic molecules, including chalcones, stilbenes, and Schiff bases. These products are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities and optical properties. This document provides a comprehensive overview of the synthesis of this compound and detailed application notes and protocols for its use in several key organic transformations.

Introduction: Structural Features and Reactivity Profile

This compound possesses a unique combination of functional groups that dictate its reactivity. The aldehyde group is an electrophilic center, readily undergoing nucleophilic attack. The ethoxy group at the ortho position is an electron-donating group, which can influence the reactivity of the aldehyde and the aromatic ring. The methyl group at the para position is also electron-donating, further modulating the electronic properties of the molecule.

The steric hindrance from the ortho-ethoxy group can play a significant role in the stereochemical outcome of certain reactions. Understanding these electronic and steric effects is crucial for designing successful synthetic strategies utilizing this versatile building block.